Tert-butyl 4-aminobutanoate

Overview

Description

Tert-butyl 4-aminobutanoate is a chemical compound used in various research and development applications . It can be used to synthesize structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes .

Synthesis Analysis

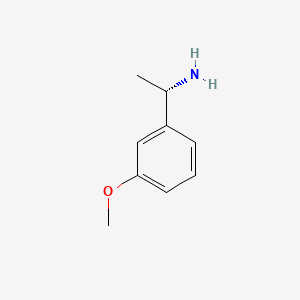

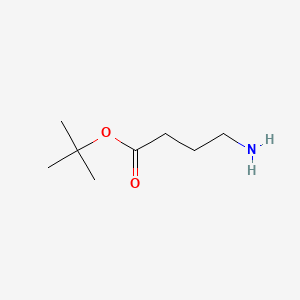

Tert-butyl 4-aminobutanoate can be synthesized from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . Another method involves the use of tert-butyl 4-nitrobenzoate as a raw material .Molecular Structure Analysis

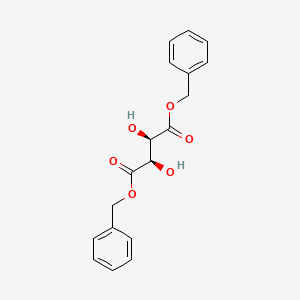

The molecular formula of Tert-butyl 4-aminobutanoate is C8H17NO2 . The InChI code is 1S/C8H17NO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6,9H2,1-3H3 .Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 4-aminobutanoate are not detailed in the search results, it’s known that the compound can participate in various chemical reactions due to its functional groups .Physical And Chemical Properties Analysis

Tert-butyl 4-aminobutanoate is a liquid at room temperature . The predicted boiling point is 210.9±23.0 °C and the predicted density is 0.948±0.06 g/cm3 .Scientific Research Applications

Pharmaceutical Intermediates

Tert-butyl 4-aminobutanoate: is widely used as an intermediate in the synthesis of pharmaceutical compounds . Its tert-butyl group provides steric protection, making it a valuable building block for complex molecules. It’s particularly useful in the creation of gamma-aminobutyric acid (GABA) analogs, which are significant in developing drugs for neurological disorders.

Material Science

In material science, this compound serves as a precursor for the synthesis of polymers with specific functionalities . The amino group can be utilized to introduce a point of differentiation within a polymer chain, allowing for the creation of novel materials with tailored properties for industrial applications.

Chemical Synthesis

Tert-butyl 4-aminobutanoate: is employed in organic synthesis to introduce the tert-butyl protected amino group into a molecular framework . This is particularly useful in peptide synthesis, where protecting groups are essential to prevent unwanted side reactions.

Chromatography

The compound’s unique structure makes it suitable for use as a standard in chromatographic analysis . It can help in calibrating systems or as a reference compound in the qualitative and quantitative analysis of complex mixtures.

Analytical Chemistry

In analytical chemistry, Tert-butyl 4-aminobutanoate can be used in the development of analytical methods for the detection and quantification of similar compounds in various samples . Its stability and distinct chemical properties make it an ideal candidate for such applications.

Biochemical Research

This compound finds applications in biochemical research where it may be used as a reagent in enzyme assays . Its ability to react with specific enzymes can help in understanding enzyme mechanisms and kinetics.

Neuroscience

Given its structural similarity to GABA, Tert-butyl 4-aminobutanoate can be used in neuroscience research to study GABAergic transmission . It can act as a tool to probe the function of GABA receptors in the central nervous system.

Drug Delivery Systems

The compound’s protected amino group can be leveraged to create prodrugs . These are drugs that are metabolized in the body to release the active pharmaceutical ingredient, enhancing drug delivery and reducing side effects.

Mechanism of Action

While the specific mechanism of action for Tert-butyl 4-aminobutanoate is not detailed in the search results, it’s known that similar compounds can participate in various biological processes. For example, 4-aminobutyrate transaminase, an enzyme that catalyzes the chemical reaction of 4-aminobutanoate, plays a role in breaking down GABA as part of the GABA-Shunt .

Safety and Hazards

Future Directions

While specific future directions for Tert-butyl 4-aminobutanoate are not detailed in the search results, it’s known that the compound has potential applications in various research and development fields, including the synthesis of structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes .

Relevant Papers Several papers were found that discuss Tert-butyl 4-aminobutanoate. These include a paper on the synthesis of N-substituted derivatives of tert-butyl 4-aminobenzoate , and a paper on the convenient preparation of t-butyl Nα-protected amino acid esters from t-butanol .

properties

IUPAC Name |

tert-butyl 4-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZZZOMHBHBURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427241 | |

| Record name | Tert-butyl 4-aminobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-aminobutanoate | |

CAS RN |

50479-22-6 | |

| Record name | Tert-butyl 4-aminobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of tert-butyl 4-aminobutanoate in the study of GABA-T inhibitors?

A1: Tert-butyl 4-aminobutanoate serves as a crucial starting material in synthesizing a series of 4-amino-2-(substituted methyl)-2-butenoic acids. [] These compounds are designed to mimic the structure of gamma-aminobutyric acid (GABA), the natural substrate of GABA-T. The research focuses on understanding how structural modifications to these GABA analogs impact their interaction with GABA-T and their potential as enzyme inhibitors.

Q2: How do the synthesized compounds derived from tert-butyl 4-aminobutanoate interact with GABA-T?

A2: The synthesized compounds act as potent competitive reversible inhibitors of GABA-T. [] This means they compete with the natural substrate, GABA, for binding to the enzyme's active site. Although they bind strongly, these compounds do not permanently inactivate GABA-T. The study investigates the structural reasons behind this observation, particularly focusing on the role of the substituent at the 2-position of the butenoic acid derivative.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.